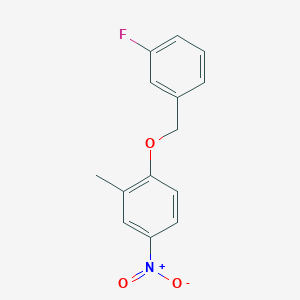
1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene is an organic compound characterized by the presence of a fluorobenzyl group, a methoxy group, and a nitrobenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene typically involves the reaction of 3-fluorobenzyl alcohol with 2-methyl-4-nitrophenol in the presence of a suitable base and a solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
- 3-[(3-Fluorobenzyl)oxy]benzaldehyde
Comparison: 1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propiedades
Fórmula molecular |
C14H12FNO3 |
|---|---|
Peso molecular |
261.25 g/mol |
Nombre IUPAC |
1-[(3-fluorophenyl)methoxy]-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C14H12FNO3/c1-10-7-13(16(17)18)5-6-14(10)19-9-11-3-2-4-12(15)8-11/h2-8H,9H2,1H3 |
Clave InChI |
NRMSGZNTFFGCFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC(=CC=C2)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
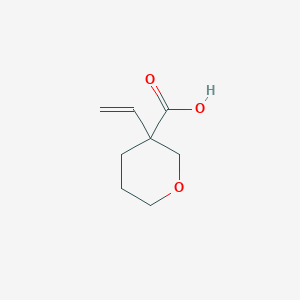
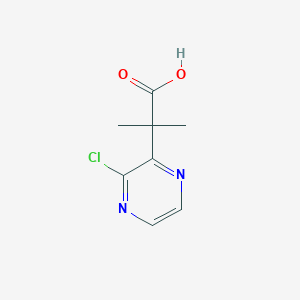
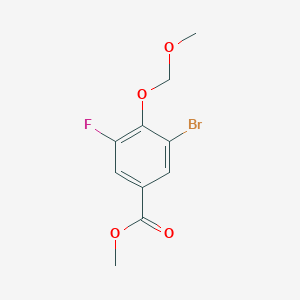
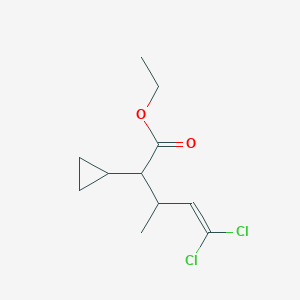
![1h-Pyrrolo[2,3-c]pyridine-4-carboxamide,7-chloro-n-(2-methylpropyl)-](/img/structure/B8304716.png)
![Imidazo-[1,2-a]-quinoline-2-methanol](/img/structure/B8304742.png)
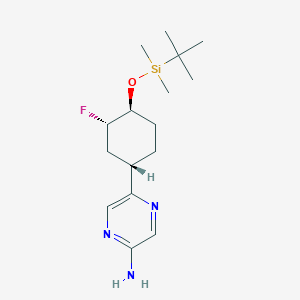
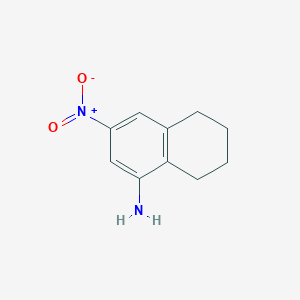
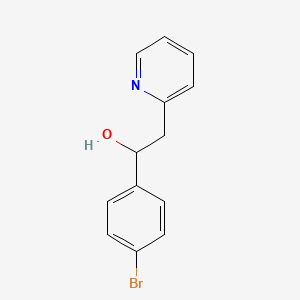
![6-amino-2-(4-dimethylaminophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8304783.png)
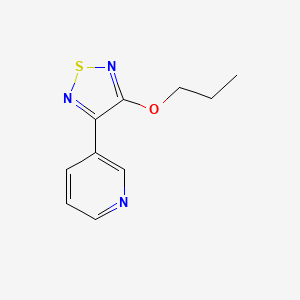
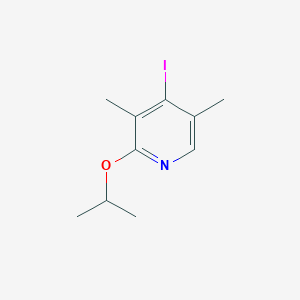
![5-(5-Aza-spiro[2.4]hept-5-yl)-4-chloro-2-nitro-phenylamine](/img/structure/B8304800.png)
![7-iodo-2-isopropyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B8304806.png)
